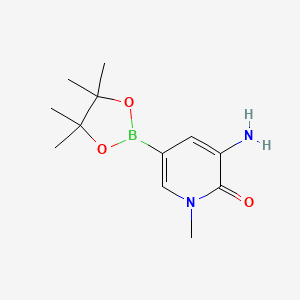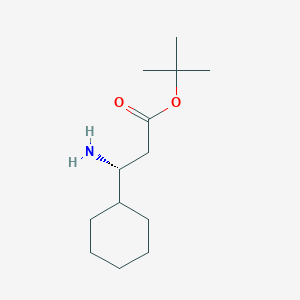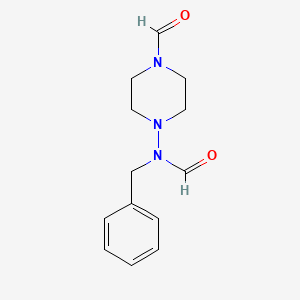![molecular formula C16H15ClFN3O6S B15279803 4-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)benzenesulfonyl fluoride CAS No. 25240-54-4](/img/structure/B15279803.png)
4-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)benzenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)benzene-1-sulfonyl fluoride is a complex organic compound with a molecular formula of C17H17ClFN3O6S This compound is known for its unique chemical structure, which includes a sulfonyl fluoride group, a nitrophenoxy group, and a ureido linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method starts with the reaction of 2-chloro-4-nitrophenol with 3-chloropropyl isocyanate to form an intermediate. This intermediate is then reacted with 4-aminobenzenesulfonyl fluoride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution of the sulfonyl fluoride group can produce various substituted benzene derivatives .
Applications De Recherche Scientifique
4-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)benzene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of enzyme inhibitors.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)benzene-1-sulfonyl fluoride involves its reactive functional groups. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity. The nitrophenoxy group can participate in redox reactions, affecting cellular processes. The ureido linkage provides structural stability and influences the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)-2-methylbenzene-1-sulfonyl fluoride
- 3-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)benzene-1-sulfonyl fluoride
Uniqueness
4-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)benzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its sulfonyl fluoride group is particularly notable for its ability to form stable covalent bonds with nucleophiles, making it valuable in biochemical research and industrial applications.
Propriétés
Numéro CAS |
25240-54-4 |
|---|---|
Formule moléculaire |
C16H15ClFN3O6S |
Poids moléculaire |
431.8 g/mol |
Nom IUPAC |
4-[3-(2-chloro-4-nitrophenoxy)propylcarbamoylamino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C16H15ClFN3O6S/c17-14-10-12(21(23)24)4-7-15(14)27-9-1-8-19-16(22)20-11-2-5-13(6-3-11)28(18,25)26/h2-7,10H,1,8-9H2,(H2,19,20,22) |
Clé InChI |
FSHVNZDQGACUTL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)NCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Imino-1,4-dihydropyridin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B15279730.png)
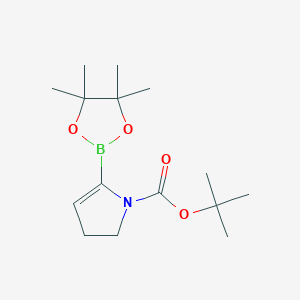
![3-Bromo-6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15279747.png)
![5,6,7,8-Tetrahydro-9H-cyclohepta[d]pyrimidin-9-one](/img/structure/B15279761.png)
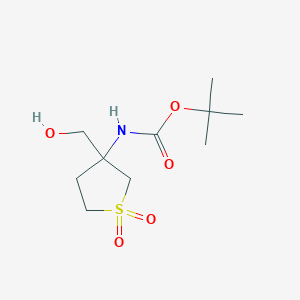

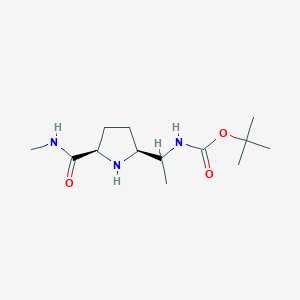
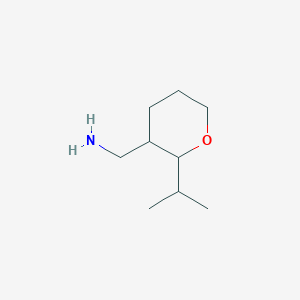
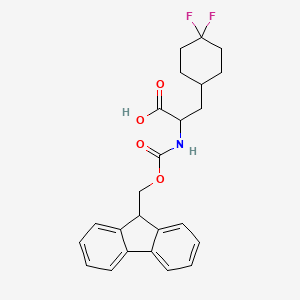
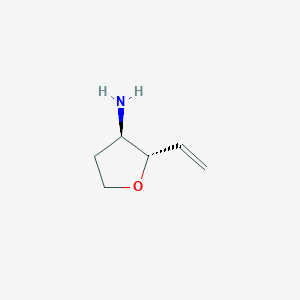
![(3-Benzyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15279794.png)
